Home > Products > Screening Compounds P33882 > ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -

ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Catalog Number: EVT-4510178
CAS Number:
Molecular Formula: C15H15F2N5O2
Molecular Weight: 335.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a complex heterocyclic molecule synthesized via a three-component reaction involving a thiazolopyrimidine scaffold. It was characterized using various spectroscopic techniques. []
  • Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine derivative, was synthesized and its crystal structure was determined. It was found to effectively inhibit the proliferation of certain cancer cell lines. []
  • Compound Description: This compound is another pyrazolo[1,5-a]pyrimidine derivative synthesized and characterized by crystal structure analysis. It exhibits promising anticancer activities, notably against human lung adenocarcinoma (A549) and human gastric cancer (MKN45) cell lines. []

4. Ethyl 5-amino-7-((3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)-3,4,8,8a-tetrahydro-2H-pyrano[2,3-b]pyridine-6-carboxylate []* Compound Description: This compound, a pyrano[2,3-b]pyridine derivative featuring a pyrazole substituent linked through a diazenyl bridge, demonstrated significant antifungal activity against Pythium aphanidermatum, effectively inhibiting mycelial growth, zoospore production, and oospore production. []* Relevance: This compound shares the pyrazole ring and carboxylate ester functionality with ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. The presence of the pyrano[2,3-b]pyridine core and diazenyl linker distinguishes its structure and biological activity.

  • Compound Description: A series of 1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for cytotoxic activity. Certain derivatives displayed promising anticancer properties against specific cancer cell lines (MCF-7, Hep G2, and Hela). []
  • Compound Description: This study synthesized a series of novel 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidines, starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole- 4-carboxylate. The compounds were tested against human breast adenocarcinoma (MCF-7) cells for cytotoxic activity. Many showed moderate to potent growth inhibition, notably compound 8b [3,6-dimethyl-1-phenyl-4-[3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyazolo[3,4-d]pyrimidine]. Docking studies with epidermal growth factor receptor (EGFR), often overexpressed in breast cancer, provided insights into potential interactions. []
  • Compound Description: This study focused on ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates (compounds 2 and 5 in the study) as readily available starting materials. These were subjected to Sonogashira cross-couplings with diverse alkynes to yield 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. Further cyclization of these intermediates led to a variety of fused pyrazoles. Examples include pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, alongside 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. A Suzuki coupling of triflate 2 with phenylboronic acids provided access to the corresponding 5-arylpyrazoles. Additionally, the study observed an unusual formation of a tetracyclic system when heating 5-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with trifluoromethanesulfonic acid. Thorough NMR analyses were conducted on all synthesized products. []

10. 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one []* Compound Description: This pyrazolo[3,4-d][1,3]oxazin-4-one derivative was synthesized from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via a multi-step synthesis. It was a key intermediate in the synthesis of various pyrazolo[3,4-d]pyrimidin-4-ones, which were evaluated for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. []* Relevance: This compound highlights the use of pyrazole-4-carboxylates, similar to the 1-ethyl-1H-pyrazol-4-yl substituent in ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, in the synthesis of fused heterocyclic systems with potential biological activity.

11. Pyrazolo[3,4-d]pyrimidin-4-ones []* Compound Description: This broad category encompasses several compounds synthesized from the pyrazolo[3,4-d][1,3]oxazin-4-one derivative (compound 3 in the study) through reactions with various nucleophiles. The synthesized pyrazolo[3,4-d]pyrimidin-4-ones demonstrated varying degrees of antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, compound 10e [3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one] exhibited potent inhibitory activity with an IC50 of 11 µM. []* Relevance: While belonging to the pyrazolo[3,4-d]pyrimidine class, distinct from the pyrazolo[1,5-a]pyrimidine core of ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, this class of compounds underscores the broader relevance of pyrazole-containing heterocycles in medicinal chemistry, particularly in anticancer research.

  • Compound Description: This study reports the synthesis of a series of ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates by reacting ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate (3) with various N-nucleophiles. []

13. 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine []* Compound Description: These two compounds, 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3), were prepared as key intermediates in a study exploring the synthesis and isomerization of various pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. Compound 3's structure was confirmed by synthesizing pyrazole derivatives 4 and 5. []* Relevance: These compounds, while belonging to the pyrazolo[3,4-d]pyrimidine class and not the pyrazolo[1,5-a]pyrimidine core of ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, underscore the versatility of pyrazole-containing heterocycles as building blocks for diverse chemical modifications and potential applications in medicinal chemistry.

14. Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives []* Compound Description: This study investigated the synthesis and characterization of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (7 and 9) and their isomerization under different reaction conditions to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (6 and 8). Additionally, the synthesis of 2-substituted-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (10 and 11) was described. []* Relevance: This research highlights the synthesis of intricate heterocyclic systems incorporating pyrazole and pyrimidine rings, similar to those found in ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. These complex structures showcase the potential for generating diverse chemical entities with potential biological activities.

  • Compound Description: LDN-193189 (LDN), also known as 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline, acts as an antagonist of the bone morphogenetic protein (BMP) receptor activin receptor-like kinase 3 (ALK3). []
  • Compound Description: DMH2, chemically known as 4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine, is another ALK3 antagonist belonging to the pyrazolo[1,5-a]pyrimidine class. []
  • Compound Description: VU0465350, chemically defined as 7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine, is a novel ALK3 antagonist. In vivo and in vitro studies demonstrate its ability to inhibit SMAD phosphorylation, leading to enhanced liver regeneration after partial hepatectomy. []

18. Ethyl 7-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl)-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylates (4) []* Compound Description: This compound represents a series of 'reversed' C-nucleoside analogues synthesized using a dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile building block. []* Relevance: These compounds, although structurally distinct due to the presence of a carbohydrate moiety and cyano group, share the pyrazolo[1,5-a]pyrimidine core with ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, highlighting the versatility of this scaffold in different chemical contexts.

19. Ethyl 7-amino-6-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-pentofuranuronoyl)pyrazolo[1,5-a]pyrimidine-3-carboxylates (5) []* Compound Description: Similar to compound 18, this compound also belongs to the series of 'reversed' C-nucleoside analogues synthesized in the same study. []* Relevance: This compound further exemplifies the structural diversity attainable within the pyrazolo[1,5-a]pyrimidine scaffold, shared with ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, showcasing its adaptability for creating diverse chemical entities, including nucleoside analogues.

Properties

Product Name

ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

IUPAC Name

ethyl 7-(difluoromethyl)-5-(1-ethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Molecular Formula

C15H15F2N5O2

Molecular Weight

335.31 g/mol

InChI

InChI=1S/C15H15F2N5O2/c1-3-21-8-9(6-18-21)11-5-12(13(16)17)22-14(20-11)10(7-19-22)15(23)24-4-2/h5-8,13H,3-4H2,1-2H3

InChI Key

FJMZTBLRHBXRBP-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)OCC

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.